molecular formula C21H36ClNO B000691 Amorolfine hydrochloride CAS No. 78613-38-4

Amorolfine hydrochloride

Cat. No. B000691
CAS RN: 78613-38-4
M. Wt: 354 g/mol
InChI Key: XZKWIPVTHGWDCF-KUZYQSSXSA-N
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Description

Amorolfine hydrochloride is a morpholine antifungal drug . It inhibits the fungal enzymes D14 reductase and D7-D8 isomerase . This inhibition affects fungal sterol synthesis pathways, depleting ergosterol and causing ignosterol to accumulate in the fungal cytoplasmic cell membranes .


Synthesis Analysis

Amorolfine hydrochloride affects fungal sterol synthesis pathways by inhibiting the fungal enzymes D14 reductase and D7-D8 isomerase . This leads to the depletion of ergosterol and accumulation of ignosterol in the fungal cytoplasmic cell membranes .


Molecular Structure Analysis

The molecular formula of Amorolfine hydrochloride is C21H36ClNO . It has an exact mass of 317.27 and a molecular weight of 317.510 .


Chemical Reactions Analysis

Amorolfine hydrochloride is a compound with fungicide activity based on the dual inhibition of growth of the fungal cell membrane, the biosynthesis and accumulation of sterols, and the reduction of ergosterol .


Physical And Chemical Properties Analysis

Amorolfine hydrochloride has a molecular formula of C21H36ClNO and a molecular weight of 354.0 g/mol . It is a hydrochloride and a morpholine antifungal drug .

Scientific Research Applications

  • Treatment of Onychomycosis and Dermatomycoses : Amorolfine is effective in treating mild onychomycosis (fungal nail infections) and superficial dermatomycoses (skin fungal infections). It may also benefit patients with severe infections (Haria & Bryson, 1995).

  • Activity Against Pythium Insidiosum : In vitro studies show that Amorolfine hydrochloride has anti-Pythium insidiosum activity, suggesting its potential use in treating cutaneous and subcutaneous forms of pythiosis (Ianiski et al., 2020).

  • Effect on Trichophyton Mentagrophytes : Amorolfine induces morphological changes in Trichophyton mentagrophytes hyphal cells, leading to growth inhibition and cell death. This effect varies with drug concentration and treatment duration (Nishiyama et al., 1992).

  • Penetration and Effectiveness in Human Nails : Its hydrophilic pathway, pH, pKa value, and lipophilic properties make Amorolfine suitable for penetrating human nails and effectively treating onychomycosis (Neubert et al., 2006).

  • Topical Drug Tolerance : As a topical drug, Amorolfine is well-tolerated for treating fungal nail infections, with minor adverse events reported (Romita et al., 2019).

  • Broad Spectrum Antifungal Agent : It has a broad spectrum against various pathogenic fungi, showing promise in treating different skin diseases (Li et al., 2004).

  • Topical Application and Distribution in Rats : When applied topically to rat skin, Amorolfine hydrochloride shows high levels of radioactivity in the liver, spleen, and pancreas, with minimal excretion in urine and feces within 7 days (Komuro et al., 1994).

  • Superior Cure Rates in Onychomycosis Treatment : Its sublimation properties may explain the superior clinical and mycological cure rates of Amorolfine nail lacquer compared to other topical products for onychomycosis (Jäckel et al., 2006).

  • Potential in Pharmaceutical and Cosmetic Products : It's effective against superficial fungal infections like trichophytosis and vaginal candidosis, suggesting potential use in pharmaceutical and cosmetic products (Polak, 1992).

  • Enhanced Nail Permeation : Combining it with enhancers in polymeric nail lacquers can improve its accumulation and permeation through the human nail plate, increasing treatment efficacy (Šveikauskaitė et al., 2019).

Safety And Hazards

Amorolfine hydrochloride is harmful if swallowed and causes skin and eye irritation . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

Amorolfine hydrochloride is used to treat fungal infections in fingernails or toenails . It is a promising antifungal agent that can be used topically in tinea corporis . It is also being evaluated for its effectiveness and safety in comparison to other antifungal agents .

properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKWIPVTHGWDCF-KUZYQSSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80229217
Record name Amorolfine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80229217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amorolfine hydrochloride

CAS RN

78613-38-4
Record name Amorolfine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78613-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amorolfine hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amorolfine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOROLFINE HYDROCHLORIDE
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Record name AMOROLFINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
262
Citations
M Haria, HM Bryson - Drugs, 1995 - Springer
Synopsis Amorolfine is a structurally unique, topically active antifungal agent, which possesses both fungistatic and fungicidal activity in vitro. Its spectrum of in vitro activity includes …
Number of citations: 124 link.springer.com
I Šveikauskaitė, A Pockevičius, V Briedis - Materials, 2019 - mdpi.com
… amorolfine hydrochloride as an active antifungal agent. It has been demonstrated that the amorolfine hydrochloride … Amorolfine hydrochloride has demonstrated stronger cidal action …
Number of citations: 19 www.mdpi.com
A Jaiswal, RP Sharma, AP Garg - Indian Journal of Dermatology …, 2007 - ijdvl.com
… ciclopirox olamine 8% to be applied once daily at night on all affected nails; and 24 patients in group C to receive oral terbinafine pulse therapy plus topical amorolfine hydrochloride 5% …
Number of citations: 57 ijdvl.com
T Auvinen, R Tiihonen, M Soini… - British Journal of …, 2015 - academic.oup.com
… To confirm previous in vivo observations that a topical resin lacquer provides mycological and clinical efficacy, and to compare this lacquer with topical amorolfine hydrochloride lacquer …
Number of citations: 26 academic.oup.com
EM Abd-Elmonem, AMA Makky, A Antar… - Journal of Drug Delivery …, 2023 - Elsevier
… Amorolfine hydrochloride (AMO) is a morpholine derivative with the chemical structure; cis-4-{3-[4-(1,1-dimethyl-propyl)-phenyl]-2-methyl-propyl}-2,6-dimethyl-morpholine hydrochloride…
Number of citations: 0 www.sciencedirect.com
LB Ianiski, PC Stibbe, LB Denardi, C Weiblen… - Medical …, 2021 - academic.oup.com
… insidiosum isolates (n = 20) against amorolfine hydrochloride … 8 to 64 mg/l for amorolfine hydrochloride and azithromycin, … insidiosum effect of amorolfine hydrochloride. These results …
Number of citations: 6 academic.oup.com
R Baran, B Sigurgeirsson, D Berker… - British Journal of …, 2007 - academic.oup.com
… Methods In this multicentre, randomized, open‐label, parallel group study, patients were randomized to receive either a combination of amorolfine hydrochloride 5% nail lacquer once …
Number of citations: 137 academic.oup.com
M Ghannoum, K Sevin, M Sarkany - Dermatology and therapy, 2016 - Springer
… The active substance, amorolfine hydrochloride (5.574 g in 100 mL ethanol-based nail lacquer), has a fungicidal effect and broad antimycotic spectrum. …
Number of citations: 24 link.springer.com
K Kanso - 2023 - lsmu.lt
Final master’s thesis of K. Kanso “Evaluation of film-forming polymers’ influence on transungual delivery of amorolfine hydrochloride”. Scientific supervisor dr. Indrė Šveikauskaitė-…
Number of citations: 0 lsmu.lt
JN Hiremath, GY Parkash, M Nagond Mukund… - 2021 - wjpr.s3.ap-south-1.amazonaws.com
Proniosomal gel containing Amorolfine Hydrochloride. Proniosomes were prepared by coacervation phase separation method using nonionic surfactant (span 60), cholesterol, soya …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

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